(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
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Overview
Description
The compound contains a benzo[d]thiazole ring, which is a heterocyclic compound. This type of compound is often found in drugs and dyes. The compound also contains sulfonyl groups, which are often used in the synthesis of drugs due to their ability to increase water solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectral analyses .Scientific Research Applications
Photodynamic Therapy
Sulfonamide derivatives are researched for their potential in photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with sulfonamide groups. These compounds showed high singlet oxygen quantum yields, crucial for effective PDT, indicating their potential as Type II photosensitizers for cancer treatment. This research underlines the importance of sulfonamide derivatives in developing new therapeutic strategies against cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Sulfonamide derivatives are also significant in the development of antimicrobial and antifungal agents. Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Their work highlights the versatility of sulfonamide derivatives in addressing microbial resistance, showcasing their potential in creating new antimicrobial treatments (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative properties of sulfonamide derivatives against cancer cell lines are a critical area of research. Morsy et al. (2009) investigated biphenylsulfonamides as inhibitors of the carbonic anhydrase enzyme, demonstrating not only their inhibitory effect on the enzyme but also their cytotoxic activity against various human cancer cell lines. This study indicates the potential of sulfonamide derivatives in cancer therapy, targeting specific enzymes to inhibit cancer cell growth (Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).
Anticonvulsant Agents
Further, the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents has been explored. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. This research underscores the potential of sulfonamide derivatives in developing new treatments for convulsive disorders, contributing to the diversification of anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Drug Metabolism Studies
Additionally, sulfonamide derivatives are utilized in studying drug metabolism. Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, focusing on the mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This study highlights the role of sulfonamide derivatives in understanding drug metabolism, which is crucial for developing safer and more effective pharmaceuticals (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is a heterocyclic compound that is often found in drugs and other bioactive compounds . Benzothiazoles have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action of benzothiazole derivatives can vary widely depending on the specific compound and its target. For example, some benzothiazoles act as inhibitors of certain enzymes, while others might interact with receptors to modulate their activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of benzothiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the compound’s action would depend on its mode of action and its target. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action Environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S3/c1-3-12-22-17-10-9-16(29(2,24)25)14-18(17)28-20(22)21-19(23)11-13-30(26,27)15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLJWDZDJFFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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